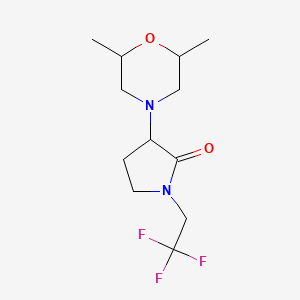![molecular formula C13H19FN4O2S B7574392 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole is a chemical compound that has shown potential in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the inhibition of CK2 activity. The compound binds to the ATP-binding site of CK2, preventing the phosphorylation of target proteins. This results in the inhibition of cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has potential anti-cancer effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole in lab experiments is its specificity for CK2. This allows for the selective inhibition of CK2 activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of the compound.
Direcciones Futuras
For research on 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole include:
1. Further studies on the efficacy and toxicity of the compound in vivo.
2. Investigation of the potential therapeutic effects of the compound in other diseases besides cancer.
3. Development of analogs of the compound with improved potency and selectivity.
4. Investigation of the potential use of the compound in combination with other drugs for cancer therapy.
5. Studies on the mechanism of action of the compound and its effects on cellular processes regulated by CK2.
Conclusion:
In conclusion, 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has shown potential as an inhibitor of CK2 with potential therapeutic effects in cancer and other diseases. Further research is needed to determine the optimal dosage and toxicity profile of the compound, as well as its potential use in combination with other drugs for cancer therapy.
Métodos De Síntesis
The synthesis of 2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole involves the reaction of 5-fluoro-1-methylbenzimidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole has been used in scientific research as a potential inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic effects in cancer and other diseases.
Propiedades
IUPAC Name |
2-[(diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2S/c1-4-18(5-2)21(19,20)15-9-13-16-11-8-10(14)6-7-12(11)17(13)3/h6-8,15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVTTOOBJCIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NCC1=NC2=C(N1C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)

![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)
![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)
![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)

![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)
![1-[3-[Cyclopropyl(4-hydroxybutyl)amino]propyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7574395.png)
![5-[6-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)-6-azaspiro[2.5]octan-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B7574402.png)
![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)